Ethanone, 1-(2-(2-propenylamino)-4-thiazolyl)-

Description

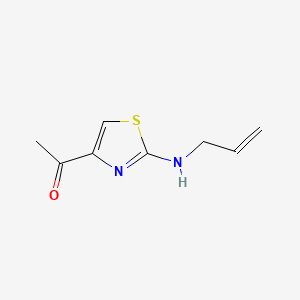

Ethanone, 1-(2-(2-propenylamino)-4-thiazolyl)- (CAS 5898-39-5) is a thiazole derivative characterized by a 4-thiazolyl core substituted at position 2 with a 2-propenylamino (allylamino) group and at position 4 with an ethanone moiety. Its molecular formula is C₇H₈N₂OS, and it is identified by synonyms such as CID145808 and 1-(2-(2-Propenylamino)-4-thiazolyl)ethanone .

Properties

CAS No. |

5898-39-5 |

|---|---|

Molecular Formula |

C8H10N2OS |

Molecular Weight |

182.25 g/mol |

IUPAC Name |

1-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]ethanone |

InChI |

InChI=1S/C8H10N2OS/c1-3-4-9-8-10-7(5-12-8)6(2)11/h3,5H,1,4H2,2H3,(H,9,10) |

InChI Key |

ABEZVMNDDJJLMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CSC(=N1)NCC=C |

Origin of Product |

United States |

Biological Activity

Ethanone, 1-(2-(2-propenylamino)-4-thiazolyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(2-(2-propenylamino)-4-thiazolyl)- is characterized by its thiazole ring and propenylamino substituent. The structural formula can be represented as follows:

where and denote the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively. This compound's unique structure may contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of Ethanone, 1-(2-(2-propenylamino)-4-thiazolyl)- can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

- Anticancer Potential : Thiazole-containing compounds are being investigated for their anti-cancer properties. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of purine nucleoside phosphorylase .

- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways. For example, they may inhibit cyclooxygenase enzymes involved in inflammation .

Antimicrobial Activity

In a study evaluating a series of thiazole derivatives, it was found that compounds similar to Ethanone displayed potent activity against ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics). The minimum inhibitory concentrations (MICs) were determined for various strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Ethanone | 16 | Klebsiella pneumoniae |

| Ethanone | 32 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 0.3 | Escherichia coli |

This table illustrates the varying degrees of efficacy against different pathogens.

Anticancer Studies

A notable case study focused on a related thiazole derivative demonstrated its effectiveness in inhibiting leukemia cell proliferation. The compound was found to activate caspases and induce apoptosis in cancer cells. This suggests a potential therapeutic application for hematological cancers .

The mechanisms underlying the biological activities of Ethanone, 1-(2-(2-propenylamino)-4-thiazolyl)- are multifaceted:

- Inhibition of Enzymatic Activity : Thiazole derivatives often act by inhibiting key enzymes involved in metabolic pathways. For example, inhibition of purine nucleoside phosphorylase disrupts nucleotide synthesis in cancer cells .

- Modulation of Signaling Pathways : These compounds may also influence signaling cascades associated with inflammation and cell survival. For instance, they can inhibit the expression of pro-inflammatory cytokines and modulate pathways involving mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

The following compounds share the ethanone-thiazole backbone but differ in substituents, leading to variations in properties and applications:

Key Observations:

- Solubility : Compounds with hydroxyl groups (e.g., 51625-77-5 ) exhibit higher aqueous solubility due to hydrogen bonding, whereas lipophilic substituents like ethoxy () enhance membrane permeability.

- Steric Considerations: The propenyl chain in the target compound may hinder steric access to the thiazole core compared to smaller substituents like methyl () or amino ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.